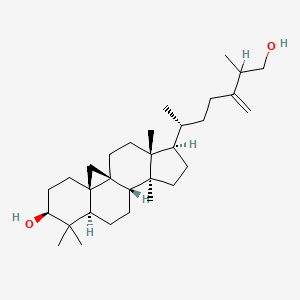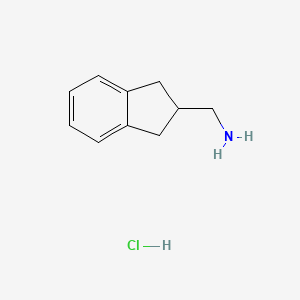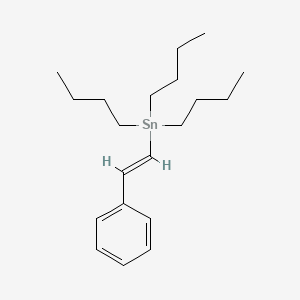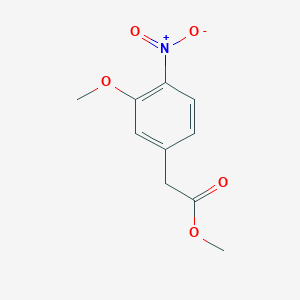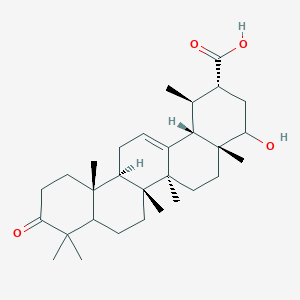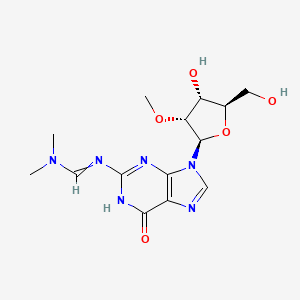
Anastrozole Diacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone receptor-positive breast cancer . It works by blocking the production of estrogens in the body, and hence has antiestrogenic effects .
Molecular Structure Analysis
The anastrozole crystal structure optimizes interactions to the strongest acceptor sites even though there are no conventional hydrogen-bond donors in the structure . The molecular formula of Anastrozole is C17H19N5 .
Chemical Reactions Analysis
Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The process involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column with a mobile phase consisting of aqueous formic acid (0.2%) and MeOH . The electrochemical oxidation (EO) of the breast-cancer drug anastrozole is also studied .
Physical And Chemical Properties Analysis
Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . The density of Anastrozole is 1.1±0.1 g/cm3 .
Applications De Recherche Scientifique
Electrochemical Oxidation
Anastrozole Diacid has been studied in the context of electrochemical oxidation . The role of various operating parameters, such as current density, pH, Anastrozole concentration, nature of supporting electrolytes, water composition, and water matrix, have been evaluated . This research could potentially lead to new methods for the treatment of wastewater containing Anastrozole .
Breast Cancer Treatment
Anastrozole Diacid is a third-generation non-steroidal drug that can potentially decrease global deaths due to breast cancer . It is prescribed to suppress the formation of tumors in post-menopausal women .
Preparation of Diacid 1,3-Diacylglycerols
Anastrozole Diacid can be used in the preparation of diacid 1,3-diacylglycerols . A complete methodology (including synthesis, purification, and analysis) for the preparation of 1,3-DAG is described .
Pharmacokinetics and Biodistribution
A polymer-containing Anastrozole formulation (PAF) in the form of micronized particles based on a copolymer of lactic and glycolic acids with a terminal carboxyl group (PLGA-COOH 50/50) was prepared . This could potentially lead to new methods for the delivery of Anastrozole in the body .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Diacid involves the conversion of Anastrozole to its corresponding diacid form through oxidation.", "Starting Materials": [ "Anastrozole", "Sodium periodate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Anastrozole is dissolved in acetic acid and reacted with sodium periodate and hydrogen peroxide to form Anastrozole diol intermediate.", "The intermediate is then treated with sodium hydroxide to undergo oxidative cleavage, forming Anastrozole Diacid.", "The final product is then isolated through filtration and purification processes." ] } | |
Numéro CAS |
1338800-81-9 |
Nom du produit |
Anastrozole Diacid |
Formule moléculaire |
C17H21N3O4 |
Poids moléculaire |
331.37 |
Apparence |
Solid powder |
Pureté |
> 95% |
Solubilité |
DMSO (Slightly), Methanol (Slightly) |
Synonymes |
2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



